Product packaging for 2-(Ethoxycarbonyl)butanoic acid(Cat. No.:CAS No. 2985-34-4)

2-(Ethoxycarbonyl)butanoic acid

Cat. No.: B3382004
CAS No.: 2985-34-4
M. Wt: 159.16 g/mol
InChI Key: VNDPUMWYEFWECV-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)butanoic acid, with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol, is a liquid at room temperature . This compound, also known as 2-ethoxycarbonylbutanoic acid, is an ester derivative of butanoic acid and serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure, featuring both an ester and a carboxylic acid functional group, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential pharmacologically active substances; for instance, related ethyl ester derivatives are key intermediates in creating molecules studied for various therapeutic applications . Butanoic acid derivatives are of significant scientific interest due to their role in biological systems. Butyric acid itself is a short-chain fatty acid produced by the gut microbiota and is a crucial source of energy for colonocytes, supporting intestinal homeostasis . It influences various metabolic processes, supports immune function by modulating inflammatory pathways, and its derivatives, such as salts and esters, have been shown to inhibit histone deacetylase (HDAC) activity . This mechanism is a key area of investigation in fields ranging from gastroenterology to oncology. As a reagent, this compound is used in chemical synthesis, including acylation reactions and the construction of piperidine derivatives, which are common scaffolds in drug discovery . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11O4- B3382004 2-(Ethoxycarbonyl)butanoic acid CAS No. 2985-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxycarbonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDPUMWYEFWECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-34-4
Record name 1-Ethyl 2-ethylpropanedioate
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Record name 2-(ethoxycarbonyl)butanoic acid
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Synthetic Methodologies for 2 Ethoxycarbonyl Butanoic Acid and Its Analogues

Classic Synthetic Routes and Their Mechanistic Underpinnings

Esterification-Based Syntheses of 2-(Ethoxycarbonyl)butanoic acid

The synthesis of this compound, also known as ethylmalonic acid monoethyl ester, can be achieved through esterification processes. nih.govmolport.com One of the most fundamental methods for forming esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.commasterorganicchemistry.com This reaction is a reversible process, and to favor the formation of the ester, the equilibrium is often shifted to the right by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

In the context of this compound, a dicarboxylic acid precursor, such as 2-ethylmalonic acid, would be reacted with ethanol (B145695) under acidic conditions. The acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic. chemguide.co.uklumenlearning.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the monoester. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack: The alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoester over the diester. By using a limited amount of ethanol, the reaction can be guided to esterify only one of the two carboxylic acid groups of the starting dicarboxylic acid.

Alternative esterification methods exist, such as those utilizing acid anhydrides or acyl chlorides, which are generally more reactive than carboxylic acids. chemguide.co.ukorganic-chemistry.org For instance, reacting 2-ethylmalonic anhydride (B1165640) with ethanol would also yield this compound.

Carboxylation Reactions Leading to this compound

Carboxylation reactions provide another important pathway for the synthesis of carboxylic acids, including this compound. A prominent method in this category is the carboxylation of Grignard reagents. libretexts.orgacechemistry.co.uk This process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide. masterorganicchemistry.com

To synthesize this compound via this route, one would start with an appropriate haloester, such as ethyl 2-bromobutanoate. This starting material is first treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. acechemistry.co.uk It is critical to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.uk

The formed Grignard reagent is then reacted with solid carbon dioxide (dry ice). masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. libretexts.org Subsequent acidification with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, protonates the carboxylate to yield the final carboxylic acid product, this compound. libretexts.orgacechemistry.co.uk

Formation of Grignard Reagent: Ethyl 2-bromobutanoate reacts with magnesium to form ethyl 2-(magnesiobromo)butanoate.

Carboxylation: The Grignard reagent attacks carbon dioxide to form a halomagnesium carboxylate. libretexts.org

Protonation: Acid workup protonates the carboxylate to give this compound. libretexts.org

This method effectively adds a carboxyl group to the alpha-position of the starting butanoate ester, providing a direct route to the target molecule. A key advantage of the Grignard carboxylation is its ability to create a new carbon-carbon bond, extending the carbon chain of the starting material. askthenerd.com

Nucleophilic Acylation Approaches to this compound

Nucleophilic acyl substitution is a fundamental reaction class for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This type of reaction involves the substitution of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com While not a direct single-step synthesis for this compound from simple precursors, this principle is applied in multi-step sequences.

One conceptual approach involves the acylation of an enolate. For instance, the enolate of ethyl propionate (B1217596) could be generated by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then, in principle, be acylated with an appropriate electrophile like ethyl chloroformate. This reaction would introduce the ethoxycarbonyl group at the alpha-position of the propionate, leading to diethyl ethylmalonate. Subsequent selective hydrolysis of one of the ester groups would be required to yield this compound.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.org The incoming nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org The original carbonyl pi bond then reforms, expelling the leaving group. libretexts.org The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides and anhydrides being more reactive than esters and amides. libretexts.org

In a more practical sense, the synthesis of this compound often involves the malonic ester synthesis. This classic method starts with diethyl malonate, which is deprotonated at the alpha-carbon by a base like sodium ethoxide to form a stable enolate. This enolate is then alkylated with an ethyl halide (e.g., ethyl bromide) in a nucleophilic substitution reaction. The resulting diethyl ethylmalonate can then be partially hydrolyzed under controlled conditions to yield this compound. Complete hydrolysis followed by decarboxylation would lead to butanoic acid.

Stobbe Condensation in the Synthesis of this compound Derivatives

The Stobbe condensation is a specific type of condensation reaction that involves a diester of succinic acid and a ketone or an aldehyde in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of alkylidene succinic acids or their corresponding esters. wikipedia.org The product of a Stobbe condensation is a half-ester, which contains both a carboxylic acid group and an ester group. wikipedia.org

While not a direct synthesis of this compound itself, the Stobbe condensation is a powerful tool for creating substituted succinic acid derivatives, which can be seen as analogues or precursors to more complex structures. The reaction mechanism is believed to proceed through a γ-lactone intermediate. wikipedia.org The base abstracts a proton from the α-carbon of the succinic ester, forming an enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. The resulting alkoxide then undergoes an intramolecular cyclization to form the γ-lactone. Subsequent base-induced elimination opens the lactone ring to form the salt of the alkylidene succinic acid half-ester. researchgate.net

For example, the condensation of diethyl succinate (B1194679) with a simple aldehyde like acetaldehyde, under the influence of a strong base, would lead to a derivative of this compound. The initial product would be an ethylidene succinic acid monoethyl ester. Subsequent reduction of the double bond would yield the saturated this compound structure.

The Stobbe condensation has found broad applications in the synthesis of various substituted acids, including those that can be transformed into polycyclic ring systems and other complex molecules. researchgate.netslideshare.net

Contemporary and Advanced Synthetic Strategies for this compound

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues of this compound

The development of asymmetric and enantioselective synthetic methods has become a major focus in modern organic chemistry, allowing for the preparation of chiral molecules with a high degree of stereocontrol. researchgate.net For analogues of this compound that possess a chiral center at the C2 position, these advanced strategies are crucial for obtaining enantiomerically pure or enriched products.

One prominent strategy involves the use of chiral auxiliaries. In this approach, a prochiral starting material is attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the chiral product. For instance, a pseudoephedrine derivative can be used as a chiral auxiliary for the stereospecific alkylation of an enolate, which can be a key step in the synthesis of chiral fatty acids with remote stereocenters. researchgate.net

Catalytic asymmetric synthesis offers a more efficient alternative, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. researchgate.net This includes methods like chiral Lewis acid catalysis and organocatalysis. For example, chiral Lewis acid complexes can be used to promote enantioselective Michael additions to α,β-unsaturated systems, which could be a pathway to chiral derivatives of this compound. nih.gov Similarly, chiral Brønsted acids have been employed in enantioselective cycloadditions. nih.gov

Enzymatic resolutions and asymmetric transformations using enzymes, such as lipases or reductases, also represent a powerful tool for accessing chiral building blocks. These biocatalytic methods often exhibit high enantioselectivity under mild reaction conditions.

A hypothetical enantioselective synthesis of a chiral analogue of this compound could involve the asymmetric hydrogenation of an unsaturated precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. Alternatively, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, could establish the stereocenter. nih.gov The field of asymmetric synthesis is continually evolving, providing increasingly sophisticated and efficient routes to chiral molecules.

Catalytic Methodologies in the Synthesis of this compound Derivatives (e.g., Organocatalysis, Transition Metal Catalysis)

Modern synthetic strategies for this compound and its derivatives increasingly rely on catalytic methods to enhance efficiency and selectivity. Organocatalysis and transition metal catalysis represent the forefront of these efforts, enabling precise control over the molecular architecture.

Organocatalysis:

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral malonic acid monoesters. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in the enantioselective decarboxylative protonation of α-substituted malonate monoesters. rsc.orgnih.gov For instance, a biomimetic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters has been developed using a chiral 1,2-trans-diaminocyclohexane-based N-sulfonamide as an organocatalyst, affording products with good enantioselectivity under mild conditions. rsc.org This approach is significant as it generates only carbon dioxide as a byproduct. rsc.org

The direct asymmetric aldol (B89426) reaction of malonic acid half-thioesters (MAHTs), which are analogues of this compound, with aldehydes can be catalyzed by cinchona-derived sulfonamides. researchgate.netscispace.com This methodology provides access to optically active β-hydroxy thioesters, which are versatile synthetic intermediates. researchgate.net The reaction proceeds with high enantioselectivity, and the choice of pseudoenantiomeric catalysts allows for the synthesis of both enantiomers of the product. nih.gov

Transition Metal Catalysis:

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds in the synthesis of substituted malonic esters. Palladium-based catalysts, in particular, have been extensively studied for the α-alkylation and α-arylation of carbonyl compounds. mdpi.com These reactions typically proceed through the formation of a metal-enolate intermediate, followed by reductive elimination to form the new C-C bond. mdpi.com For example, palladium-catalyzed asymmetric α-arylation of γ-lactam derivatives has been achieved with high enantioselectivity using a chiral dialkyl bisphosphine ligand. mdpi.com While not directly applied to this compound, these methods demonstrate the potential for the stereoselective synthesis of its complex analogues.

Transition metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source are also gaining attention. kyoto-u.ac.jpresearchgate.net These reactions offer an atom-economical route to carboxylic acids. kyoto-u.ac.jp For instance, copper-catalyzed carboxylation of allylboronic esters with CO2 has been reported. kyoto-u.ac.jp Such methodologies could potentially be adapted for the synthesis of this compound from appropriate precursors. The table below summarizes some catalytic approaches for the synthesis of malonic acid derivatives.

Catalytic SystemReaction TypeSubstrate ExampleProduct TypeKey Features
Chiral N-sulfonamide OrganocatalystEnantioselective Decarboxylative Protonationα-Alkyl-α-aryl malonate monoestersChiral α-substituted monoestersMild conditions, CO2 as the only byproduct. rsc.org
Cinchona Alkaloid Amide OrganocatalystEnantioselective Decarboxylative Mannich ReactionMalonic acid half thioesters and N-sulfonyl ketiminesβ-Amino thioesters with quaternary stereocentersHigh enantioselectivity, access to both enantiomers. nih.gov
Palladium/Chiral BisphosphineAsymmetric α-Arylationγ-Lactamα-Aryl-γ-lactamHigh enantioselectivity for C-C bond formation. mdpi.com
Copper/NHC LigandCarboxylationAllylboronic estersβ,γ-Unsaturated carboxylic acidsUtilization of CO2 as a C1 source. kyoto-u.ac.jp

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthetic routes toward this compound and its precursors. A key aspect is the use of renewable feedstocks and biocatalysis to create more sustainable processes.

The production of malonic acid and its esters, including the precursor diethyl ethylmalonate, can be achieved through bio-based routes. specialchem.comchemicalbook.com Renewable resources such as glucose, beet molasses, sugarcane bagasse, and wheat bran can be used as starting materials. chemicalbook.comtransparencymarketresearch.com Microbial fermentation is a promising method for converting these renewable feedstocks into malonic acid. chemicalbook.com For example, genetically engineered Escherichia coli has been used to produce malonic acid from glucose. chemicalbook.com This bio-based approach offers a more sustainable alternative to traditional petrochemical processes, which often involve hazardous reagents like sodium cyanide. chemicalbook.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers several advantages in line with green chemistry principles, including high selectivity, mild reaction conditions, and reduced waste generation. researchgate.net The enantioselective synthesis of chiral carboxylic acids can be achieved through enzyme-mediated reactions. For instance, lipases are known to catalyze the kinetic resolution of racemic acids and esters. acs.org The asymmetric decarboxylation of disubstituted malonic acids can also be mediated by enzymes, providing a route to chiral products. acs.org A notable example is the use of immobilized Candida antarctica lipase (B570770) B (Novozym® 435) for the synthesis of branched-chain esters in a solvent-free medium, which aligns with the goal of reducing solvent waste. nih.gov

The following table highlights some green chemistry approaches relevant to the synthesis of this compound and its precursors.

Green Chemistry PrincipleApplication in Malonic Acid Ester SynthesisExampleBenefits
Use of Renewable FeedstocksProduction of malonic acid and its esters from biomass.Fermentation of glucose or beet molasses to produce malonic acid. chemicalbook.comtransparencymarketresearch.comReduces dependence on fossil fuels, lower carbon footprint. transparencymarketresearch.com
BiocatalysisEnzymatic synthesis and resolution of chiral malonic acid derivatives.Lipase-catalyzed kinetic resolution of racemic esters; enzyme-mediated asymmetric decarboxylation. acs.orgnih.govHigh selectivity, mild conditions, reduced byproducts. researchgate.net
Atom EconomyCatalytic reactions that maximize the incorporation of starting materials into the final product.Organocatalytic decarboxylative protonation where CO2 is the only byproduct. rsc.orgMinimizes waste generation.
Safer Solvents and Reaction ConditionsUse of solvent-free systems or environmentally benign solvents.Solvent-free biocatalytic ester synthesis. nih.govReduces environmental impact and improves process safety.

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, or continuous manufacturing, is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of chemicals. sigmaaldrich.com These advantages include improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for straightforward scaling-up. sigmaaldrich.commit.edu While specific examples for the continuous flow synthesis of this compound are not widely reported, the application of this technology to the synthesis of related compounds demonstrates its potential.

Continuous flow reactors, including microreactors, provide precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comresearchgate.net This level of control can lead to higher yields and purities of the desired product. sigmaaldrich.com For instance, the synthesis of N-alkyl-isoindolin-1-one-3-phosphonates has been successfully achieved using a microwave-assisted continuous flow system, resulting in high yields and short reaction times. mdpi.com The principles of this approach could be adapted for the synthesis of this compound, particularly for the selective mono-hydrolysis of diethyl ethylmalonate or the alkylation of malonic esters.

The combination of flow chemistry with other green technologies, such as biocatalysis, is a promising area of research. Immobilized enzymes can be packed into columns and used in continuous flow reactors, allowing for efficient catalysis and easy separation of the product from the catalyst. This approach has been explored for various enzymatic transformations and could be applied to the synthesis of this compound.

Precursor Sourcing and Sustainable Synthesis Considerations for this compound

The primary precursor for the synthesis of this compound is diethyl ethylmalonate. molport.commerckmillipore.com The traditional synthesis of diethyl ethylmalonate involves the alkylation of diethyl malonate with an ethyl halide. researchgate.net Diethyl malonate itself is typically produced from chloroacetic acid and sodium cyanide, followed by reaction with ethanol. kyoto-u.ac.jp

The development of catalytic and bio-based routes for the synthesis of malonic acid and its derivatives is crucial for establishing a sustainable chemical industry. specialchem.comatamankimya.com The following table outlines the precursors for this compound and considerations for their sustainable synthesis.

PrecursorTraditional Synthesis RouteSustainable Synthesis Considerations
Diethyl ethylmalonate Alkylation of diethyl malonate with an ethyl halide.Use of diethyl malonate derived from bio-based malonic acid.
Diethyl malonate Reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by esterification with ethanol.Esterification of bio-based malonic acid. chemicalbook.com
Malonic Acid Hydrolysis of cyanoacetic acid, which is derived from chloroacetic acid and sodium cyanide.Fermentation of renewable feedstocks like glucose or beet molasses. chemicalbook.comtransparencymarketresearch.com

Reactivity and Reaction Mechanisms of 2 Ethoxycarbonyl Butanoic Acid

Acid-Base Properties and Their Influence on the Reactivity of 2-(Ethoxycarbonyl)butanoic acid

The most prominent chemical characteristic of this compound is its acidity, conferred by the carboxylic acid group. The dissociation of the carboxylic proton in a solvent creates a carboxylate anion and a proton, establishing an equilibrium that is fundamental to its reactivity. The position of this equilibrium, and thus the acidity, is influenced by the electronic effects of the ethoxycarbonyl group. The electron-withdrawing nature of the adjacent ester group stabilizes the resulting carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid compared to unsubstituted butanoic acid.

This acidity is a critical factor in many of its reactions. For instance, deprotonation by a suitable base is the initial step in the formation of carboxylate salts, which can then act as nucleophiles in various substitution reactions. Furthermore, the acidic proton can participate in acid-catalyzed reactions, such as esterification and the formation of acid anhydrides. The pKa value of this compound is a quantitative measure of its acidity and is a key parameter in predicting its behavior in different chemical environments.

Ester Hydrolysis and Transesterification Pathways of the Ethoxycarbonyl Group

The ethoxycarbonyl group of this compound is susceptible to nucleophilic attack, leading to two important transformations: hydrolysis and transesterification. lardbucket.orglibretexts.orglibretexts.org

Ester Hydrolysis:

Under either acidic or basic conditions, the ester can be cleaved by water in a process called hydrolysis. lardbucket.orglibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield butanedioic acid (succinic acid) and ethanol (B145695). libretexts.orglibretexts.org This reaction is reversible, and its equilibrium can be shifted towards the products by using a large volume of water. lardbucket.orglibretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt and ethanol. lardbucket.orglibretexts.orglibretexts.org This process, known as saponification, goes to completion because the carboxylate anion is resonance-stabilized and does not react further with the alcohol. libretexts.orglibretexts.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst will result in the formation of a new ester, 2-(alkoxycarbonyl)butanoic acid, and ethanol. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. masterorganicchemistry.com

The mechanism under basic conditions involves the attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by the new alcohol. masterorganicchemistry.com

ReactionReagentsProductsConditions
Acid-Catalyzed HydrolysisWater, Strong Acid (e.g., H₂SO₄)Butanedioic acid, EthanolHeat, Excess Water lardbucket.orglibretexts.orglibretexts.org
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH)Butanedioate Salt, EthanolAqueous solution lardbucket.orglibretexts.orglibretexts.org
TransesterificationAlcohol (R'OH), Acid or Base Catalyst2-(Alkoxycarbonyl)butanoic acid, EthanolExcess R'OH or removal of ethanol masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, including amides, alcohols, acid halides, and anhydrides.

Amidation and Peptide Coupling Reactions

The carboxylic acid can react with primary or secondary amines to form amides. This transformation, known as amidation, typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of a more reactive intermediate that is readily attacked by the amine.

In the context of peptide synthesis, where this compound might be used as a building block, these coupling reactions are crucial for forming peptide bonds. biosynth.com The use of coupling reagents minimizes side reactions and prevents racemization at the chiral center if one exists. biosynth.com

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uklibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that LiAlH₄ will also reduce the ester group, leading to the formation of a diol, specifically 2-ethyl-1,4-butanediol. Selective reduction of the carboxylic acid in the presence of the ester is challenging and often requires protection of the ester group or the use of specific chemoselective reducing agents. organic-chemistry.org

Formation of Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride or acid bromide. This is commonly achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) for the acid chloride or phosphorus tribromide (PBr₃) for the acid bromide. These acid halides are valuable synthetic intermediates due to their high reactivity towards nucleophiles, making them excellent precursors for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Acid anhydrides can be formed from this compound through a condensation reaction of two molecules of the carboxylic acid, typically involving the removal of a water molecule. quora.comvaia.com This can be achieved by heating the carboxylic acid, sometimes in the presence of a dehydrating agent like phosphorus pentoxide (P₄O₁₀). quora.com Alternatively, an acid anhydride (B1165640) can be synthesized by reacting the carboxylate salt of this compound with an acid chloride. libretexts.org The resulting anhydride is a reactive acylating agent. libretexts.orglibretexts.org

Alpha-Proton Reactivity and Enolate Chemistry of this compound

The hydrogen atom attached to the carbon atom alpha to both the carbonyl group of the ester and the carboxylic acid (the α-proton) is acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.commnstate.edulibretexts.org The acidity of this proton is enhanced by the electron-withdrawing effects of both adjacent carbonyl groups, which stabilize the resulting negative charge through resonance. masterorganicchemistry.com

The formation of this enolate is a key step in several important carbon-carbon bond-forming reactions. masterorganicchemistry.commnstate.edu The enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.comlibretexts.org For instance, it can undergo alkylation upon treatment with an alkyl halide, allowing for the introduction of an alkyl group at the α-position.

It is important to note that the presence of the acidic carboxylic acid proton complicates the enolate chemistry. A strong base will preferentially deprotonate the carboxylic acid before the α-proton. Therefore, to generate the α-enolate, it is often necessary to use two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), or to first protect the carboxylic acid group. libretexts.org Once formed, the enolate can participate in reactions such as the Hell-Volhard-Zelinskii reaction for α-halogenation of the carboxylic acid, which proceeds via an enol or enolate intermediate. libretexts.org

The ability to functionalize the α-position through enolate chemistry significantly expands the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Alkylation Reactions

This compound can undergo alkylation at the α-carbon, a reaction characteristic of malonic esters and other active methylene (B1212753) compounds. The process is a cornerstone of the malonic ester synthesis for creating substituted acetic acids. wikipedia.org

The reaction mechanism proceeds in distinct steps:

Enolate Formation: The first step involves the deprotonation of the α-carbon by a suitable base. The presence of both the ethoxycarbonyl and the carboxyl groups significantly increases the acidity of the α-hydrogen (pKa ≈ 13 for diethyl malonate), making it susceptible to removal by a base like sodium ethoxide. youtube.com However, the carboxylic acid proton is far more acidic and will be removed first. For alkylation to occur at the alpha-carbon, a second equivalent of a strong base would be required, or the carboxylic acid must first be protected or converted to an ester. Assuming the formation of the α-carbanion (enolate), it is stabilized by resonance, with the negative charge delocalized over the oxygen atoms of both carbonyl groups. masterorganicchemistry.com

Nucleophilic Substitution: The resulting enolate is a potent nucleophile and readily attacks an electrophilic alkyl halide (e.g., ethyl bromide) in an S_N2 reaction. This step forms a new carbon-carbon bond at the α-position, yielding an alkyl-substituted derivative. youtube.commasterorganicchemistry.com

The general scheme for the alkylation of the corresponding diester, diethyl ethylmalonate, is well-established. google.comgoogle.com The use of a base whose alkoxide matches the ester group (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of ester products. wikipedia.org

Reactant Reagents Product Reaction Type
Diethyl ethylmalonate1. Sodium ethoxide (NaOEt) 2. Alkyl halide (R-X)Diethyl alkyl(ethyl)malonateα-Alkylation

This table illustrates the alkylation of the diester analogue of this compound.

Condensation Reactions (e.g., Claisen-type, Dieckmann-type)

Condensation reactions are fundamental in carbon-carbon bond formation, with the Claisen and Dieckmann condensations being classic examples for esters.

Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comlibretexts.org A critical requirement for a successful Claisen condensation is that the nucleophilic ester (the enolate donor) must possess at least two acidic α-hydrogens. One is removed to form the enolate, and the second is removed from the initial β-keto ester product, an acidic intermediate (pKa ≈ 11), which drives the reaction to completion. libretexts.orglibretexts.org

For this compound, a direct self-condensation is problematic. The molecule only has one α-hydrogen. Furthermore, the highly acidic carboxylic acid proton would be preferentially abstracted by the strong base (e.g., sodium ethoxide) used in the reaction, preventing the formation of the necessary α-carbanion. libretexts.org A "crossed" or "mixed" Claisen condensation, where this compound (or more likely, its corresponding diester, diethyl ethylmalonate) acts as the electrophilic acceptor for another enolizable ester, could be envisioned. However, reactions involving two different enolizable esters often lead to a mixture of products. chadsprep.com

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester from a molecule containing two ester groups. chadsprep.com This reaction is therefore not directly applicable to a molecule like this compound, which is an acyclic monoester-monoacid. It would require a derivative where the ethyl group on the backbone is replaced by a chain containing another ester function.

Michael Additions

The Michael reaction is the conjugate (1,4) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com Compounds with acidic α-hydrogens, such as malonic esters, are excellent Michael donors. adichemistry.com

This compound can serve as a Michael donor. The reaction proceeds as follows:

Enolate Formation: As in alkylation, a base is used to deprotonate the α-carbon, generating a resonance-stabilized enolate. adichemistry.com Again, the presence of the free carboxylic acid means it would be deprotonated first, so typically the corresponding diester (diethyl ethylmalonate) is used, or conditions must be chosen carefully.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone or an unsaturated ester). libretexts.org

Protonation: The resulting intermediate enolate is then protonated during workup to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

The thermodynamic stability of the final product, where a C-C single bond replaces a C=C double bond, drives the reaction forward, often allowing it to proceed with only a catalytic amount of base. libretexts.org

Michael Donor Michael Acceptor Base Product Type
Diethyl ethylmalonateMethyl vinyl ketoneSodium ethoxide (catalytic)1,5-Dicarbonyl compound
Diethyl ethylmalonateAcrylonitrilePotassium tert-butoxideSubstituted nitrile

This table provides examples of Michael additions using the diester analogue of this compound as the donor.

Decarboxylation Pathways and Derivatives of this compound

One of the most significant reactions of malonic acid and its derivatives is decarboxylation, the loss of carbon dioxide, which typically occurs upon heating. masterorganicchemistry.com As a substituted malonic acid monoester, this compound is primed for this reaction.

The mechanism for the decarboxylation of β-keto acids and malonic acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comstackexchange.com The carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process initially forms an enol, which rapidly tautomerizes to the more stable final product. masterorganicchemistry.com

For this compound, decarboxylation yields ethyl butyrate (B1204436) , a simple ester.

Reaction Pathway:

This compound --(Heat)--> [Enol intermediate] + CO_2 --> Ethyl butyrate

Research on the decarboxylation of ethylmalonic acid has shown that the presence of the ethyl substituent slows the reaction rate compared to unsubstituted malonic acid. This is attributed to the electron-donating (+I) effect of the ethyl group, which strengthens the C-C bond that needs to be broken. asianpubs.org Despite this, the reaction proceeds effectively upon heating.

Nucleophilic Substitution Reactions Involving the Ethoxycarbonyl Group

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. A primary example is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H_2SO_4) and heat, the ester is hydrolyzed to a carboxylic acid. The mechanism involves protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for attack by a water molecule. Subsequent proton transfers and elimination of ethanol yield the dicarboxylic acid, ethylmalonic acid . masterorganicchemistry.comstackexchange.com

Base-Mediated Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (NaOH), followed by acidification, also converts the ester to a carboxylic acid. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a resonance-stabilized carboxylate salt. researchgate.net Subsequent addition of acid protonates the carboxylate to give ethylmalonic acid.

These hydrolysis reactions are essential steps in the classic malonic ester synthesis, which are performed after alkylation and before the final decarboxylation step to produce a substituted carboxylic acid. masterorganicchemistry.com

Stereochemical Aspects of Reactions Involving this compound

The α-carbon of this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a carboxyl group, and an ethoxycarbonyl group. This means the molecule can exist as a pair of enantiomers.

Reactions that involve the α-carbon have significant stereochemical implications. When the acidic α-hydrogen is removed by a base to form an enolate, the α-carbon rehybridizes from sp³ to sp². The resulting enolate ion is planar and therefore achiral. masterorganicchemistry.com

This loss of chirality at the reactive center means that any subsequent reaction, such as alkylation or protonation (as in the final step of a Michael addition), can occur from either face of the planar enolate with equal probability. Consequently, if the reaction starts with an enantiomerically pure sample of this compound, any reaction proceeding through the enolate intermediate will result in a racemic mixture of the product. masterorganicchemistry.com Achieving stereocontrol in such reactions requires the use of chiral auxiliaries, chiral bases, or asymmetric catalysts to influence the direction of the electrophilic attack on the enolate.

Derivatization and Chemical Transformations of 2 Ethoxycarbonyl Butanoic Acid

Formation of Esters and Amides from 2-(Ethoxycarbonyl)butanoic acid

The presence of a carboxylic acid group in this compound allows for the straightforward synthesis of various ester and amide derivatives.

Esterification: The carboxylic acid moiety can be esterified under acidic conditions, a reaction known as Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com This typically involves reacting the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This results in the formation of a diester.

Amidation: Amides are synthesized from the carboxylic acid group by reacting it with a primary or secondary amine. This reaction often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.org Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. fishersci.itpeptide.comyoutube.com Other modern coupling reagents include HATU, HBTU, and PyBOP, which are known for their efficiency and mild reaction conditions. sigmaaldrich.com Alternatively, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation. nih.gov

Derivative TypeReactionReagents and ConditionsProduct Class
Ester Fischer-Speier EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), HeatDiester
Amide Amidation (Peptide Coupling)Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC, HATU), BaseAmido-ester

Synthesis of Cyclic Derivatives and Heterocycles Utilizing this compound as a Building Block

This compound and its derivatives are valuable precursors for the synthesis of various cyclic and heterocyclic compounds. The presence of two carbonyl groups and an acidic α-hydrogen allows for a range of cyclization reactions.

A key precursor for many of these syntheses is diethyl ethylmalonate, which can be formed by the esterification of this compound. This diester can then undergo condensation reactions with various reagents to form heterocyclic rings.

Barbiturates: One of the classic applications of substituted malonic esters is in the synthesis of barbiturates. uobasrah.edu.iq Diethyl ethylmalonate can be condensed with urea (B33335) in the presence of a strong base like sodium ethoxide. cutm.ac.inorgsyn.orgslideshare.net The base deprotonates the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester in a cyclization-condensation reaction to form the barbiturate (B1230296) ring system.

Pyrazolones: Derivatives of this compound can also be used to synthesize pyrazolones. Typically, a β-keto ester is required for this transformation. nih.govresearchgate.netresearchgate.net While this compound is not a β-keto ester itself, it can be a starting point for their synthesis. The resulting β-keto ester can then react with hydrazine (B178648) or its derivatives to form the pyrazolone (B3327878) ring. nih.govcdnsciencepub.comrsc.org

Knoevenagel Condensation Products: Diethyl ethylmalonate can participate in Knoevenagel condensations with aldehydes and ketones. amazonaws.comrsc.orgwikipedia.orgthermofisher.comresearchgate.netresearchgate.net This reaction is typically catalyzed by a weak base and involves the formation of a new carbon-carbon double bond. wikipedia.org The resulting α,β-unsaturated compound can be a versatile intermediate for further synthetic transformations.

Heterocycle ClassKey Precursor (from this compound)Co-reactantGeneral Conditions
Barbiturates Diethyl ethylmalonateUreaSodium ethoxide, heat cutm.ac.inorgsyn.org
Pyrazolones β-Keto ester derivativeHydrazine or substituted hydrazineAcid or base catalysis nih.govcdnsciencepub.com
Unsaturated Diesters Diethyl ethylmalonateAldehyde or KetoneWeak base (e.g., piperidine, L-proline) amazonaws.comresearchgate.net

Functionalization at Various Positions of the this compound Skeleton (e.g., alpha, beta, gamma to carbonyl/carboxyl)

The structure of this compound offers several positions for further functionalization.

Alpha (α) Position: The carbon atom situated between the two carbonyl groups (the α-carbon) is the most reactive site for functionalization. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the easy formation of an enolate ion upon treatment with a base. This enolate is a potent nucleophile and can react with various electrophiles.

A common reaction at this position is alkylation . By treating the monoester with a base like sodium ethoxide, the α-proton is removed, and the resulting enolate can be alkylated with an alkyl halide. This is a key step in the malonic ester synthesis, which allows for the preparation of substituted acetic acids. A study has shown the stereospecific alkylation of dibenzyl ethylmalonate with (-)-(S)-methyl 2-bromopropionate. researchgate.net

Beta (β) and Gamma (γ) Positions: Functionalization at the β and γ positions, which are part of the ethyl group, is less straightforward. These positions lack the activation provided by the carbonyl groups, making them chemically more inert. Direct functionalization at these sites would typically require more drastic conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity. Therefore, functionalization at the α-position is the predominant pathway for modifying the skeleton of this compound.

PositionType of FunctionalizationReagents/ConditionsKey Intermediate
Alpha (α) AlkylationBase (e.g., NaOEt), Alkyl Halide (R-X)Enolate
Alpha (α) AcylationBase, Acyl Halide (RCOCl) or Anhydride (B1165640)Enolate

Incorporation of this compound into Polymeric Architectures as a Monomer or Building Block

The bifunctional nature of this compound makes it a potential candidate for use as a monomer or a building block in the synthesis of polymers, particularly polyesters and polyamides. libretexts.org

For it to be used as a monomer in condensation polymerization, both functional groups (the carboxylic acid and the ester) would need to be able to react to form the polymer chain. youtube.com A more common approach is to first modify the molecule to create a monomer with two reactive groups of the same type or two different but complementary reactive groups. For example, the carboxylic acid could be reduced to a primary alcohol. This would result in a hydroxy-ester, which could then undergo polycondensation.

Alternatively, the diester derivative, diethyl ethylmalonate, can be used as a building block. For instance, it can be reduced to form 2-ethyl-1,3-propanediol. This diol can then be used as a monomer in the synthesis of polyesters through condensation with a dicarboxylic acid. These polyesters may exhibit interesting properties due to the presence of the pendant ethyl group, which can influence the polymer's crystallinity, glass transition temperature, and mechanical properties. mdpi.com

While direct polymerization of this compound is not widely reported, its derivatives serve as valuable precursors to monomers for step-growth polymerization.

Polymer TypeRole of this compound derivativePrecursor MonomerPotential Polymerization Method
Polyester Source of diol2-Ethyl-1,3-propanediolCondensation with a dicarboxylic acid
Polyamide Source of diamine2-Ethyl-1,3-diaminopropaneCondensation with a dicarboxylic acid

Advanced Spectroscopic and Chromatographic Methodologies for Investigating 2 Ethoxycarbonyl Butanoic Acid in Reaction Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure and dynamics of 2-(ethoxycarbonyl)butanoic acid. It provides detailed information on the chemical environment of individual atoms, enabling structural confirmation, purity assessment, and the study of dynamic processes.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the ethyl group in the ethoxycarbonyl moiety will have characteristic shifts, as will the protons of the ethyl group attached to the chiral center and the methine proton. The integration of the signal areas provides a quantitative measure of the number of protons in each environment, confirming the molecular structure. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbons of the ester and carboxylic acid groups are typically found in the downfield region (around 170-185 ppm). The other carbon atoms of the ethyl groups and the chiral center will resonate at higher field positions. docbrown.info The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which is a key indicator of the compound's purity. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃ (ethyl ester)1.25 (t)14.1
OCH₂ (ethyl ester)4.18 (q)61.5
CH (chiral center)3.45 (t)50.0
CH₂ (ethyl group)1.95 (m)25.0
CH₃ (ethyl group)0.95 (t)11.5
C=O (ester)-170.0
C=O (acid)-175.0
OH (acid)>10 (br s)-
Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure and connectivity of this compound. youtube.comstudylib.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group in the ester, and separately, between the methine proton and the adjacent methylene (B1212753) protons of the other ethyl group. This helps in assigning the proton signals to their respective positions in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.ch An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C chemical shifts. This is invaluable for unambiguously assigning the carbon signals. sdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. For a flexible molecule like this compound, NOESY can reveal preferred conformations in solution.

Dynamic NMR (DNMR) techniques can be employed to study the kinetics of conformational changes or other dynamic processes in this compound. For example, if there is restricted rotation around certain bonds, DNMR can be used to determine the energy barriers for these rotational processes by analyzing the changes in the NMR spectrum at different temperatures.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Syntheses

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for monitoring the progress of reactions involving this compound and for identifying the products formed, even in complex mixtures. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of this compound (C₇H₁₂O₄) and any reaction products or intermediates. ethz.ch By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, the molecular formula can be confidently confirmed. For instance, the exact mass of this compound is 160.0736 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and to elucidate the structure of unknown products in a reaction mixture. nih.gov

For this compound, characteristic fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the loss of the entire ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C-C bonds in the butanoic acid chain. The analysis of these fragmentation patterns can help to distinguish it from isomers. libretexts.orgmiamioh.edu

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

m/z Proposed Fragment Ion Neutral Loss
115[M - OC₂H₅]⁺Ethoxy radical
87[M - COOC₂H₅]⁺Ethoxycarbonyl radical
73[COOC₂H₅]⁺-
45[COOH]⁺-
Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis during Reactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring the progress of reactions involving this compound by identifying changes in key functional groups.

Infrared (IR) Spectroscopy provides valuable information about the vibrational modes of molecules. In the context of this compound, specific absorption bands are characteristic of its functional groups. The broad O-H stretching vibration of the carboxylic acid group is typically observed in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. docbrown.info The presence of a strong carbonyl (C=O) stretching band between 1725-1700 cm⁻¹ is indicative of both the ester and carboxylic acid moieties. docbrown.info During a reaction, the disappearance or appearance of these bands, or shifts in their positions, can signal the conversion of the starting material into products. For instance, the esterification of the carboxylic acid group would lead to the disappearance of the broad O-H band and a potential shift in the C=O band.

Raman Spectroscopy , a complementary technique to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For carboxylic acids, Raman spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net The C-C bond stretching vibration (νCC) can be observed, and its position may shift depending on the concentration and hydration state of the acid. researchgate.net In reaction monitoring, changes in the Raman spectrum can indicate the formation of new chemical species. For example, the formation of dimers or oligomers of carboxylic acids can be studied by analyzing the shifts and shapes of the Raman bands. researchgate.net

Interactive Table: Characteristic IR and Raman Bands for Functional Group Analysis of this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Notes
Carboxylic Acid O-HStretching3300-2500 (broad)Broadness due to hydrogen bonding. docbrown.info
Carbonyl C=O (Ester & Acid)Stretching1725-1700 (strong)~1665A key band for monitoring reactions involving the carbonyl group.
C-O (Ester & Acid)Stretching1300-1000~1200
C-H (Alkyl)Stretching2975-2845~2960
C-CStretching~895Useful for observing changes in the carbon skeleton. researchgate.net

X-ray Crystallography of this compound Derivatives for Absolute Configuration and Conformational Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds, including derivatives of this compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute configuration and conformational preferences of chiral molecules.

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry, particularly in the pharmaceutical and agrochemical industries. nih.goved.ac.uk By analyzing the anomalous scattering of X-rays, crystallographers can distinguish between enantiomers. mit.edu For light-atom molecules, such as many derivatives of this compound, this can be challenging, but modern techniques and instrumentation have made it possible to determine the absolute configuration even with oxygen as the heaviest atom. mit.edu

Interactive Table: Crystallographic Data for a Representative Derivative: 2-(4-Ethoxybenzylidene)butanoic acid

ParameterValueSource
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)14.545(3) nih.gov
b (Å)5.688(1) nih.gov
c (Å)15.023(3) nih.gov
β (°)113.84(3) nih.gov
V (ų)1135.5(4) nih.gov
Z4 nih.gov

Chromatographic Techniques for Reaction Purity Assessment and Isolation of this compound and its Products

Chromatographic methods are fundamental for assessing the purity of reaction mixtures, quantifying the components, and isolating the desired products, including this compound and its derivatives. molport.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity.

A validated RP-HPLC method can be used for the quantitative analysis of this compound derivatives and the determination of process-related impurities. pensoft.netpensoft.net For instance, a study on a derivative of this compound employed a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer to achieve separation. pensoft.net The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quality control. pensoft.net HPLC can also be used to assess the enantiomeric purity of chiral compounds, often requiring a chiral stationary phase. mdpi.com

Interactive Table: Example of RP-HPLC Method Parameters

ParameterConditionSource
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net
Flow Rate1.0 mL/min pensoft.net
DetectionUV at 225 nm pensoft.net
Temperature30 °C pensoft.net

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, its more volatile derivatives, such as esters, can be readily analyzed by GC. sielc.comnist.gov

GC is frequently coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. researchgate.net This is particularly useful for reaction monitoring, where the disappearance of starting materials and the appearance of products can be tracked over time. For the analysis of volatile carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance. nsf.gov However, specialized polar stationary phases have been developed that allow for the direct analysis of underivatized volatile acids. nsf.gov

Chiral Chromatography for Stereoisomer Separation

The separation of enantiomers, or chiral resolution, is a critical task in many chemical syntheses, and chiral chromatography is a primary tool for achieving this. chromatographyonline.comntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.comnih.gov

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. sigmaaldrich.comlcms.cz The choice of the CSP and the mobile phase is crucial for achieving optimal separation. chromatographyonline.com Chiral HPLC is a common approach for the analytical and preparative separation of enantiomers. ntu.edu.sg For example, a chiral HPLC method can be developed to separate the enantiomers of a drug molecule, allowing for the determination of enantiomeric purity. mdpi.com The development of enantioselective syntheses for 2-substituted butanoic acid derivatives is an active area of research, and chiral chromatography plays a vital role in assessing the success of these methods. nih.gov

Theoretical and Computational Chemistry Studies of 2 Ethoxycarbonyl Butanoic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity of 2-(Ethoxycarbonyl)butanoic acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound. By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electronic structure, which in turn governs its reactivity. Density Functional Theory (DFT) is a common method for such investigations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d) to balance accuracy and computational cost. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxyl and ester groups, reflecting their high electron density and potential to donate electrons in a reaction. The LUMO, conversely, would be centered on the carbonyl carbons, which are the most electrophilic sites and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.85
LUMO-0.75
HOMO-LUMO Gap9.10

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are not available in the cited literature.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals how electrons are spread throughout the molecule, highlighting regions of high and low electron density. This distribution is crucial for understanding chemical bonding and non-covalent interactions. The molecular electrostatic potential (MEP) map, which is plotted on top of the electron density surface, provides a visual representation of the electrostatic potential.

In this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating regions that are rich in electrons and prone to electrophilic attack. Positive potential (typically colored blue) would be observed around the acidic proton of the carboxylic acid and the hydrogens on the carbon atoms, indicating electron-deficient regions susceptible to nucleophilic interaction.

Reaction Pathway Elucidation through Transition State Calculations for this compound Transformations

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to elucidate detailed reaction mechanisms.

A significant transformation for this molecule is decarboxylation, a common reaction for β-keto acids. masterorganicchemistry.com This reaction would proceed through a cyclic transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone, ethyl butyrate (B1204436).

Energy Profiles and Activation Barriers

The energy profile of a reaction plots the energy of the system as a function of the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.

For the decarboxylation of this compound, computational studies on similar β-keto acids suggest a concerted mechanism with a six-membered ring transition state. masterorganicchemistry.com The activation energy for this process would determine the reaction rate.

Table 2: Hypothetical Energy Profile for the Decarboxylation of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State+25.0
Enol Intermediate-5.0
Product (Ethyl butyrate + CO₂)-15.0

Solvent Effects on Reaction Energetics

The solvent can have a significant impact on reaction energetics, stabilizing or destabilizing reactants, products, and transition states to different extents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent.

For the decarboxylation of this compound, a polar solvent would be expected to stabilize the polar reactant and the zwitterionic character that can develop in the transition state, potentially lowering the activation barrier compared to the gas phase. The choice of solvent can thus influence both the rate and the outcome of the reaction. Studies on other reactions have shown that solvent effects can be accounted for using methods like the SCRF (Self-Consistent Reaction Field) method. biointerfaceresearch.com

Conformational Analysis and Intramolecular Interactions of this compound

The flexibility of the ethyl and butanoic acid chains in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred conformation.

Intramolecular hydrogen bonding is a key interaction that can stabilize certain conformers. In this compound, a hydrogen bond can form between the acidic proton of the carboxylic acid and one of the oxygen atoms of the ethoxycarbonyl group. This interaction would lead to a cyclic or pseudo-cyclic conformation, which could be the global minimum energy structure. The balance between stabilizing electrostatic interactions, such as hydrogen bonds, and destabilizing steric repulsions determines the final conformational preference. nist.gov

Molecular Dynamics Simulations for Solvent and Temperature Effects on this compound Systems

Solvent Effects:

The behavior of this compound in solution is expected to be significantly influenced by the nature of the solvent, owing to the presence of both a hydrophilic carboxylic acid group and a more hydrophobic ethyl ester group.

In polar protic solvents , such as water, the carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solvent molecules. MD simulations of similar dicarboxylic acids, like malonic acid, in aqueous environments have shown that water molecules play a crucial role in the nucleation and aggregation processes. rsc.orgresearchgate.net For this compound, simulations would likely reveal a well-defined solvation shell around the carboxyl group, with water molecules oriented to form hydrogen bonds. The ethyl ester group, being less polar, would exhibit weaker interactions with water, primarily of a dipole-dipole and van der Waals nature. The balance between the hydrophilic and hydrophobic interactions would dictate the molecule's orientation and potential for aggregation at the solvent interface. Studies on dicarboxylic acid-coated aqueous aerosols have indicated that for acids with low water solubility, phase separation can occur on the particle surface. nih.gov

In nonpolar solvents , the dominant intermolecular interactions would shift. The hydrophobic ethyl chain and the hydrocarbon backbone would interact favorably with the nonpolar solvent molecules. The polar carboxylic acid and ester groups would likely engage in intramolecular hydrogen bonding or form dimers and small aggregates with other solute molecules to minimize unfavorable interactions with the solvent. MD simulations could predict the predominant conformations and the extent of aggregation in such environments.

Temperature Effects:

Temperature variations can significantly impact the dynamics and structure of this compound systems.

Increased temperature provides the molecule with more kinetic energy, leading to more rapid conformational changes. The energy barriers for rotation around the single bonds in the molecule would be more easily overcome, resulting in a broader distribution of accessible conformations. MD simulations can quantify this by calculating dihedral angle distributions as a function of temperature.

Hydrogen bonds, being relatively weak non-covalent interactions, are sensitive to temperature changes. As the temperature rises, the lifetime of hydrogen bonds between the carboxylic acid groups and with polar solvent molecules would decrease. This can lead to a less ordered structure in the solution and can influence properties like viscosity and diffusion.

In systems where aggregation occurs, increasing the temperature can lead to the breakup of these aggregates. For instance, in simulations of malonic acid, higher temperatures favor the formation of liquid-like mixed aggregates with water rather than a more ordered, crystalline-like structure. rsc.org

A hypothetical molecular dynamics simulation could yield data on key structural and dynamic properties as a function of temperature, as illustrated in the table below.

Temperature (K)Average Number of Hydrogen Bonds (per molecule)Radius of Gyration (Å)Self-Diffusion Coefficient (10⁻⁵ cm²/s)
2982.53.11.2
3102.13.31.8
3231.73.52.5

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. researchgate.net

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, which are highly sensitive to the local electronic environment.

Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. mdpi.commdpi.com For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the two carbonyl groups and the oxygen atoms. The protons on the α-carbon (the carbon atom to which the carboxyl and ethoxycarbonyl groups are attached) are expected to be deshielded and appear at a relatively downfield chemical shift in the ¹H NMR spectrum. libretexts.orgorgchemboulder.com Similarly, the carbonyl carbons would exhibit characteristic downfield shifts in the ¹³C NMR spectrum. libretexts.orgbrainly.com

Hydrogen bonding and solvent effects can also be incorporated into the calculations, often through implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the quantum mechanical calculation. mdpi.com These effects can cause significant changes in the predicted chemical shifts, particularly for the acidic proton of the carboxylic acid group. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an experimental IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies.

For this compound, the most prominent features in the predicted IR spectrum would be the C=O stretching vibrations of the carboxylic acid and the ester groups. spectroscopyonline.comyoutube.com These are typically strong absorptions. The carboxylic acid C=O stretch is generally found at a lower frequency than the ester C=O stretch. libretexts.org Furthermore, the O-H stretch of the carboxylic acid would appear as a very broad band in the high-frequency region of the spectrum. The C-O stretching vibrations of the ester and carboxylic acid groups would also be present at characteristic frequencies. spectroscopyonline.com

Below is a table of hypothetical predicted spectroscopic parameters for this compound, based on typical values for similar functional groups found in the literature.

Predicted Spectroscopic Data for this compound
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
12.0 - 13.0 (broad s)-COOH
4.1 - 4.3 (q)-O-CH₂ -CH₃
3.4 - 3.6 (t)-CH (COOH)(COOEt)
1.8 - 2.0 (m)-CH-CH₂ -CH₃
1.2 - 1.4 (t)-O-CH₂-CH₃
0.9 - 1.1 (t)-CH-CH₂-CH₃
IR Spectroscopy (Predicted)
Frequency (cm⁻¹) Assignment
3300 - 2500 (broad)O-H stretch (carboxylic acid)
~1740C=O stretch (ester)
~1710C=O stretch (carboxylic acid)
~1250C-O stretch (ester)
~1180C-O stretch (carboxylic acid)

This table is for illustrative purposes and does not represent actual experimental data. The predicted values are based on general ranges for the respective functional groups.

Applications of 2 Ethoxycarbonyl Butanoic Acid As a Key Intermediate in Complex Organic Synthesis

Role in the Synthesis of Natural Products

Utility in the Synthesis of Fine Chemicals and Specialty Materials

The application of 2-(ethoxycarbonyl)butanoic acid extends to the synthesis of a variety of fine chemicals and specialty materials. Its derivatives are employed as intermediates in the production of compounds with specific and high-value applications. For instance, butanoic acid derivatives are utilized as intermediates in the agrochemical industry for the synthesis of pesticides and herbicides. ontosight.ai In material science, they serve as monomers or additives for the creation of polymers and coatings, contributing to the development of materials with tailored properties. ontosight.ai

Application in Catalyst Design and Ligand Synthesis

The molecular framework of this compound and its derivatives is amenable to the design and synthesis of specialized ligands for catalysis. Although direct examples involving this compound are not extensively documented in the provided search results, the broader class of butanoic acid derivatives is instrumental in this field. For example, Schiff bases derived from amino acids, which can be structurally related to modified butanoic acids, are widely used as ligands in coordination chemistry. mdpi.com These ligands, when complexed with metal ions, can form highly effective catalysts for various chemical transformations, including those relevant to biological systems, dyes, and polymers. mdpi.com The carboxylate and ester functionalities of this compound offer potential coordination sites for metal ions, suggesting its utility as a scaffold for developing novel catalysts and ligands.

Building Block for Advanced Polymeric and Supramolecular Architectures, such as Luminescent Molecular Crystals

A significant application of derivatives of this compound is in the construction of advanced materials with unique photophysical properties. A notable example is the synthesis of highly stable luminescent molecular crystals. urfu.ruresearchgate.net Researchers have successfully synthesized (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which serves as a building block for organic molecular crystals. urfu.ruresearchgate.net These crystals exhibit highly stable photoluminescence under ambient conditions, with the photoluminescent signal remaining stable for at least ten years. urfu.ruresearchgate.net This remarkable stability is attributed to the rigid structure of the organic molecule. urfu.ru The synthesis involves the reaction of (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. urfu.ru The resulting luminescent molecular crystals have potential applications in modern organic electronics and luminescent technologies, such as in displays and lasers. urfu.ru

The formation of such stable supramolecular architectures is often guided by specific intermolecular interactions, such as hydrogen bonding. In related systems, such as those involving glutaric acid-amide derivatives, supramolecular tapes are formed through carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) hydrogen bonding. mdpi.com This highlights the potential of carboxylic acid-containing building blocks like this compound to direct the assembly of complex and functional supramolecular structures.

Precursor for Advanced Pharmaceutical Intermediates (focus on chemical synthesis, not biological activity of the final drug)

This compound and its derivatives are valuable precursors in the synthesis of advanced pharmaceutical intermediates. ontosight.aiontosight.ai The chemical versatility of these molecules allows for their incorporation into more complex structures targeted for medicinal applications. cymitquimica.com Butanoic acid derivatives, in general, are recognized as important building blocks for the synthesis of active pharmaceutical ingredients (APIs). ontosight.aievonik.com

A specific example of the utility of a this compound derivative is in the synthesis of N-[3-(ethoxycarbonyl)-2-(2-methylpropyl)butanoyl]-O-methyl-L-tyrosine N-methylamide. prepchem.com The synthesis commences with 3-(ethoxycarbonyl)-2-(2-methylpropyl)butanoic acid, which is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and subsequently with O-methyl-L-tyrosine N-methylamide to form the final amide product. prepchem.com This reaction demonstrates the role of the carboxylic acid functionality in forming amide bonds, a key transformation in the synthesis of many pharmaceutical compounds.

The general class of butanoic acid derivatives has been explored for a range of potential biological activities, which drives their use as intermediates in drug discovery programs. ontosight.aiontosight.ai The synthesis of substituted quinoxalin-3-ones bearing an ethoxycarbonyl group at the C-2 position further illustrates the application of such intermediates in medicinal chemistry research. nih.gov

Compound Name CAS Number Molecular Formula Application/Role Reference
This compound2985-34-4C7H12O4Key Intermediate biosynth.commolport.comnih.gov
(E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acidNot specifiedNot specifiedBuilding block for luminescent molecular crystals urfu.ruresearchgate.net
3-(Ethoxycarbonyl)-2-(2-methylpropyl)butanoic acidNot specifiedNot specifiedPrecursor in peptide synthesis prepchem.com
N-[3-(ethoxycarbonyl)-2-(2-methylpropyl)butanoyl]-O-methyl-L-tyrosine N-methylamideNot specifiedNot specifiedPharmaceutical intermediate prepchem.com
2-[(Ethoxycarbonyl)amino]butanoic acid121428-73-7C7H13NO4Amino acid derivative, potential building block cymitquimica.com
Substituted 2-ethoxycarbonyl-quinoxalin-3-onesNot specifiedNot specifiedIntermediates for antimicrobial/anticancer evaluation nih.gov
(Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acidNot specifiedNot specifiedReactant in luminescent crystal synthesis urfu.ru
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylateNot specifiedNot specifiedReactant in luminescent crystal synthesis urfu.ru
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0C13H22N2Coupling agent in peptide synthesis prepchem.com
O-methyl-L-tyrosine N-methylamideNot specifiedNot specifiedReactant in peptide synthesis prepchem.com
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic AcidNot specifiedC11H11Cl2NO3Glutaric acid-amide derivative for supramolecular studies mdpi.com
(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic AcidNot specifiedC12H15NO4Schiff base ligand mdpi.com
Citrinoviric acid79779-51-6C13H16O7Natural ProductNot directly synthesized from the title compound in the provided results.

Environmental and Green Chemistry Considerations in the Synthesis and Application of 2 Ethoxycarbonyl Butanoic Acid

Atom Economy and Reaction Efficiency in 2-(Ethoxycarbonyl)butanoic acid Synthesis

The traditional chemical synthesis of this compound is rooted in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. masterorganicchemistry.comlibretexts.org This process typically involves the alkylation of a malonic acid diester, such as diethyl malonate, followed by selective hydrolysis.

The synthesis can be outlined in two main steps:

Alkylation: Diethyl malonate is deprotonated with a base, commonly sodium ethoxide, to form a nucleophilic enolate. This enolate then reacts with an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to form diethyl ethylmalonate. libretexts.orgwikipedia.org

Partial Hydrolysis: One of the two ester groups of diethyl ethylmalonate is selectively hydrolyzed to a carboxylic acid, yielding the final product, this compound.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduresearchgate.net The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. scranton.edu Substitution and elimination reactions, however, inherently generate byproducts, leading to lower atom economy.

The alkylation step of the synthesis has a poor atom economy because the atoms from the base and the leaving group of the alkylating agent become waste products.

Reaction: Diethyl Malonate + Sodium Ethoxide + Ethyl Bromide → Diethyl Ethylmalonate + Sodium Bromide + Ethanol (B145695)

Below is a table calculating the theoretical atom economy for the alkylation step to form the intermediate, diethyl ethylmalonate.

Table 1: Atom Economy Calculation for the Synthesis of Diethyl Ethylmalonate
ReactantMolecular FormulaMolecular Weight (g/mol)Mass Used (Relative)
Diethyl MalonateC₇H₁₂O₄160.17160.17
Sodium EthoxideC₂H₅NaO68.0568.05
Ethyl BromideC₂H₅Br108.97108.97
Total Mass of Reactants337.19
Mass of Desired Product (Diethyl Ethylmalonate, C₉H₁₆O₄, MW = 188.22 g/mol)188.22
Atom Economy (%)55.8%

This calculation demonstrates that even in an ideal scenario without side reactions, a significant portion of the reactant mass (44.2%) is converted into byproducts (sodium bromide and ethanol), highlighting the inherent inefficiency of this traditional route from an atom economy perspective.

Solvent Selection and Waste Minimization in this compound Chemistry

The choice of solvent and the management of waste are critical considerations for the environmental footprint of a chemical process. In the synthesis of this compound, solvents are used in the reaction, extraction, and purification stages.

Waste in this process originates from several sources:

Stoichiometric Base: The sodium ethoxide base is consumed in the reaction and neutralized during workup, typically with a strong acid, which generates sodium salts (e.g., sodium bromide, sodium chloride) as waste.

Byproducts: The hydrolysis step produces one equivalent of ethanol.

Solvents: Solvents used during the reaction and for extraction and purification (e.g., diethyl ether, ethyl acetate) contribute to volatile organic compound (VOC) emissions and liquid waste streams if not recycled.

Minimizing waste involves optimizing the reaction to prevent side products like dialkylated malonates and exploring the use of catalytic methods or more benign solvent systems. acs.org Research into green chemistry often focuses on replacing traditional volatile organic solvents with alternatives that have better environmental, health, and safety profiles.

Table 2: Properties of Solvents Relevant to Malonic Ester Synthesis
SolventTypical UseBoiling Point (°C)Environmental/Safety Notes
EthanolReaction Solvent78.4Renewable, biodegradable, but flammable. Prevents transesterification with ethyl esters. researchgate.net
Dimethyl Sulfoxide (DMSO)Alternative Reaction Solvent189Aprotic polar solvent, can accelerate SN2 reactions. High boiling point makes removal difficult. researchgate.net
Diethyl EtherExtraction34.6Highly volatile and flammable, prone to peroxide formation.
Ethyl AcetateExtraction77.1Considered a greener alternative to many chlorinated solvents and ethers; flammable.

Efforts to reduce waste focus on improving reaction selectivity, recycling solvents, and finding uses for byproducts where possible.

Biocatalytic Approaches to the Synthesis of this compound and its Derivatives

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful green alternative to traditional organic synthesis. nih.gov These methods often proceed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for hazardous solvents. mdpi.com

While a direct, single-step biocatalytic route to this compound from simple precursors is not yet established, biocatalysis can be applied to key steps in its synthesis or to produce its precursors and derivatives.

Enzymatic Esterification and Hydrolysis: Lipases are enzymes that can catalyze both the hydrolysis of esters and their synthesis (esterification). A potential green route to this compound could involve the enzymatic partial hydrolysis of diethyl ethylmalonate. This would offer high selectivity for the mono-acid product under mild, aqueous conditions, avoiding the use of strong acids or bases and the associated salt waste. Conversely, lipases could be used for the direct esterification of ethylmalonic acid with ethanol. nih.gov

Biosynthesis of Precursors: There is significant research into the microbial production of dicarboxylic acids, such as malonic acid, from renewable feedstocks like glucose. frontiersin.org Engineered microorganisms, including E. coli, have been developed to produce malonic acid via novel metabolic pathways. frontiersin.org Similarly, butyric acid can be produced efficiently through the fermentation of waste materials, such as recycled paper. researchgate.net These bio-based platform chemicals could serve as sustainable starting materials for the subsequent chemical or enzymatic synthesis of more complex molecules like this compound.

Metabolic Engineering for Derivatives: Metabolic engineering of microorganisms like E. coli has been used to convert short-chain fatty acids into corresponding alcohols or other value-added chemicals. mdpi.com For example, pathways have been designed to convert butyrate (B1204436) into butanol. mdpi.com It is conceivable that similar "metabolite proofreading" or novel pathway engineering could be applied to produce ethylmalonic acid or its derivatives directly from fermentation. nih.gov The discovery of enzymes like ethylmalonyl-CoA decarboxylase in mammalian tissues suggests that metabolic pathways for related molecules exist in nature and could be harnessed for biocatalytic purposes. nih.gov

The application of these biocatalytic strategies could dramatically improve the sustainability profile for the production of this compound and related compounds by relying on renewable resources, reducing waste, and minimizing harsh processing conditions.

Future Research Directions and Emerging Paradigms for 2 Ethoxycarbonyl Butanoic Acid

Exploration of Novel Reactivity Patterns for 2-(Ethoxycarbonyl)butanoic acid

The classical reactivity of this compound and its parent compound, diethyl ethylmalonate, is centered on the acidity of the α-proton, making it a key substrate for alkylation and acylation reactions. organicchemistrytutor.commasterorganicchemistry.com However, future research is poised to unlock new synthetic potential by exploring less conventional reactivity patterns.

Emerging areas of interest include the application of photoredox catalysis to engage this compound derivatives in novel transformations. nih.govnih.gov This approach could enable previously inaccessible reaction pathways, such as the generation of radical intermediates under mild conditions for subsequent C-C or C-heteroatom bond formation. Another promising frontier is the use of electrosynthesis , which offers a green and efficient alternative for driving reactions. nih.gov The electrochemical oxidation or reduction of this compound could lead to unique decarboxylative functionalizations or the formation of novel dimeric structures.

Furthermore, the strategic application of transition metal-catalyzed C-H activation presents a powerful tool to functionalize the otherwise inert C-H bonds within the ethyl group of the molecule. researchgate.netrsc.org This would bypass the need for pre-functionalization and allow for direct, late-stage modification of the molecule's backbone, opening up a vast new chemical space for exploration.

Table 1: Comparison of Classical and Emerging Reactivity of this compound

Reactivity TypeDriving ForceTypical ReactionsPotential New Applications
Classical (Enolate Chemistry) α-Proton AcidityAlkylation, Acylation, Knoevenagel CondensationSynthesis of substituted carboxylic acids, barbiturates. chemistrylearner.comwikipedia.org
Photoredox Catalysis Visible Light/PhotocatalystRadical generation, SET processes. nih.govNovel C-C and C-heteroatom bond formations.
Electrosynthesis Electric CurrentAnodic oxidation, Cathodic reduction. nih.govGreen decarboxylative couplings, novel dimerizations.
C-H Activation Transition Metal CatalysisDirect functionalization of C-H bonds. researchgate.netrsc.orgLate-stage modification, synthesis of complex analogs.

Development of Highly Efficient and Selective Synthetic Routes to this compound and its Derivatives

While traditional methods for synthesizing this compound, such as the alkylation of diethyl malonate, are well-established, there is a continuous drive towards more efficient, selective, and sustainable approaches. wikipedia.orgprepchem.com A key focus is the development of asymmetric synthetic methods to produce chiral derivatives of this compound with high enantiomeric excess. This is particularly relevant for the pharmaceutical industry, where stereochemistry is crucial. patsnap.com

Recent advancements in phase-transfer catalysis and organocatalysis have shown significant promise in achieving highly enantioselective alkylations of malonic esters. frontiersin.orgnih.govacs.org These methods offer mild reaction conditions and avoid the use of toxic heavy metals. For instance, chiral cinchona alkaloid-derived catalysts have been successfully employed for the asymmetric alkylation of malonic diesters, yielding products with high enantioselectivities. usm.edu

Moreover, the principles of green chemistry are increasingly being integrated into the synthesis of malonic acid derivatives. researchgate.net This includes the use of more environmentally benign solvents, the development of catalytic processes to minimize waste, and the exploration of renewable starting materials. The Fischer esterification, a classic method, can be optimized for greener production of related malonates. youtube.com Innovations in catalysis, such as the use of novel metal complexes or nanoparticle-based catalysts, are also being explored to enhance reaction efficiency and selectivity under milder conditions. patsnap.comgoogle.com

Integration of this compound Synthesis into Automated Platforms

The synthesis of this compound and its derivatives is well-suited for integration into modern automated synthesis platforms. The use of flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. google.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.

Furthermore, the coupling of automated synthesis with machine learning algorithms is an emerging paradigm that promises to accelerate the discovery and optimization of new reactions. nih.govmit.edu By systematically varying reaction parameters and analyzing the outcomes in a high-throughput manner, machine learning models can be trained to predict the optimal conditions for the synthesis of a desired derivative of this compound. researchgate.net This data-driven approach can significantly reduce the time and resources required for process development.

Table 2: Enabling Technologies for Automated Synthesis

TechnologyKey AdvantagesApplication to this compound Synthesis
Flow Chemistry Enhanced safety, precise control, scalability, potential for continuous production. google.comEfficient and safe production with improved yield and selectivity.
High-Throughput Screening Rapid evaluation of numerous reaction conditions or catalysts.Fast optimization of synthetic routes and catalyst discovery.
Machine Learning Predictive modeling, optimization of reaction parameters, discovery of new reaction pathways. nih.govmit.eduresearchgate.netAccelerated development of synthetic protocols and novel derivatives.
Robotic Platforms Automated reagent handling, reaction setup, and analysis.Unattended synthesis and screening of libraries of derivatives.

Advanced Materials Science Applications Based on this compound as a Structural Motif

The unique structural features of this compound and its parent diester, diethyl ethylmalonate, make them attractive building blocks for the creation of advanced materials. The presence of multiple functional groups (a carboxylic acid and an ester, or two esters in the parent compound) allows for a variety of polymerization and cross-linking reactions. ontosight.ainih.gov

One area of active research is the incorporation of this structural motif into polymers . The dicarboxylic acid that can be derived from this compound can act as a monomer in the synthesis of polyesters and polyamides. The ethyl substituent can be varied to tune the physical properties of the resulting polymer, such as its flexibility, thermal stability, and crystallinity.

Furthermore, the malonate core is a versatile linker for the construction of metal-organic frameworks (MOFs) . The ability to chelate metal ions, combined with the potential for post-synthetic modification of the ester groups, could lead to the development of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing. The use of related malonates in the synthesis of barbituric acids, which can form extensive hydrogen-bonding networks, also hints at their potential in the design of supramolecular materials and organogels. chemistrylearner.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Ethoxycarbonyl)butanoic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via esterification of butanoic acid derivatives. One approach involves reacting ethyl chloroformate with 2-aminobutanoic acid under basic conditions (e.g., sodium bicarbonate) at 0–5°C to prevent side reactions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Purification via acid-base extraction (using 1M HCl and ethyl acetate) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Ethoxy protons appear as a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2O).
  • 13C NMR : The ethoxycarbonyl carbonyl resonates at δ 170–175 ppm.
  • IR Spectroscopy : Strong C=O stretching vibrations at ~1720 cm⁻¹ confirm the ester group.
  • Mass Spectrometry : ESI+ mode shows the molecular ion [M+H]+ at m/z 161.16 .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store in anhydrous conditions at –20°C under inert gas (argon). Monitor stability via TLC every 3 months; degradation products (e.g., butanoic acid) can be detected using a mobile phase of hexane:ethyl acetate (3:1). Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound derivatives?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts like Cinchona alkaloids in asymmetric hydrogenation. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, 0.1% TFA in acetonitrile/water). Adjusting solvent polarity (e.g., THF vs. DCM) improves diastereomeric ratios. Kinetic resolution at –40°C further enhances selectivity .

Q. How should discrepancies in reported reaction kinetics for ester hydrolysis be addressed?

  • Methodological Answer : Contradictions often arise from pH variations or trace metal catalysts. Conduct controlled kinetic studies:

  • Use buffered solutions (pH 7.4 vs. 9.2) to compare nucleophilic vs. base-catalyzed mechanisms.
  • Perform Arrhenius analysis (plot ln(k) vs. 1/T) to determine activation energy differences.
  • Exclude oxygen by degassing solvents with nitrogen, as radical pathways may interfere .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (PDB ID 4EY7). Focus on hydrogen bonding with catalytic serine residues.
  • QSAR Modeling : Correlate Hammett σ values of substituents with IC50 data. Validate predictions via in vitro assays (e.g., Ellman’s method for enzyme inhibition) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Divergent results may stem from solvent effects or leaving-group stability. Compare:

  • Polar Aprotic Solvents (DMF, DMSO): Favor SN2 mechanisms (backside attack).
  • Protic Solvents (MeOH): Stabilize carbocations, promoting SN1 pathways.
  • Use 18O isotopic labeling to track nucleophilic attack sites. LC-MS analysis of intermediates clarifies competing pathways .

Experimental Design

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily mask reactive groups (e.g., tert-butyloxycarbonyl [Boc] for amines).
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps.
  • In-line Monitoring : FTIR probes track reaction progress in real time, enabling immediate adjustments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Ethoxycarbonyl)butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.